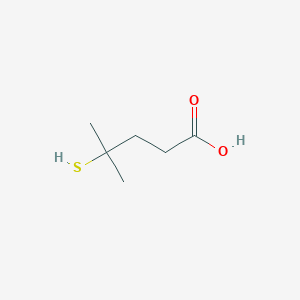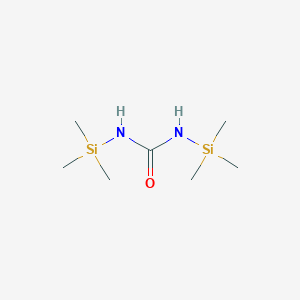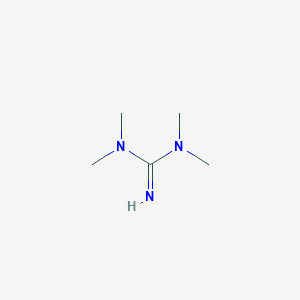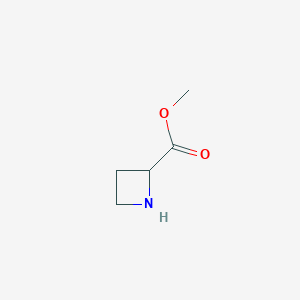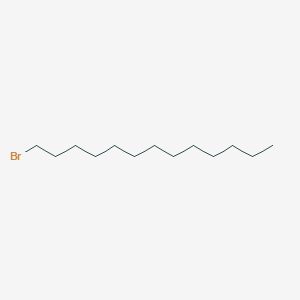
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde, also known as TMC, is a cyclic aldehyde that has gained significant attention in the field of chemistry and biochemistry due to its unique properties. This compound is highly versatile and has been used in various scientific research applications, including drug discovery, chemical synthesis, and material science. In
Mechanism Of Action
The mechanism of action of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to inhibit the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical And Physiological Effects
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to exhibit various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to inhibit the growth of various pathogens, including bacteria, fungi, and viruses. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Advantages And Limitations For Lab Experiments
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has several advantages as a research tool, including its high potency, selectivity, and stability. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Moreover, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde may exhibit off-target effects, making it essential to use appropriate controls and assays to validate its activity.
Future Directions
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has significant potential for future research, particularly in drug discovery and material science. One potential direction is the development of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde can be used as a building block for the synthesis of novel materials, such as polymers and nanoparticles, with unique properties. Moreover, further research is needed to understand the mechanism of action of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde fully and its potential off-target effects, to improve its efficacy and safety as a research tool and potential drug candidate.
Conclusion:
In conclusion, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is a unique cyclic aldehyde that has gained significant attention in the field of chemistry and biochemistry due to its versatile properties. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been used in various scientific research applications, including drug discovery, chemical synthesis, and material science. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde exhibits potent antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to understand the mechanism of action of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde fully and its potential off-target effects, to improve its efficacy and safety as a research tool and potential drug candidate.
Synthesis Methods
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde can be synthesized using various methods, including the Diels-Alder reaction, the Birch reduction, and the Grignard reaction. The most common method used for the synthesis of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is the Diels-Alder reaction, which involves the reaction between cyclopentadiene and methyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction yields a racemic mixture of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde, which can be resolved using chiral chromatography to obtain the desired enantiomer.
Scientific Research Applications
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been widely used in scientific research, particularly in drug discovery and chemical synthesis. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to exhibit potent antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
CAS RN |
146726-33-2 |
|---|---|
Product Name |
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,6R)-2,2,6-trimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
MPLGIGIOVUTMJA-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CCCC([C@@H]1C=O)(C)C |
SMILES |
CC1CCCC(C1C=O)(C)C |
Canonical SMILES |
CC1CCCC(C1C=O)(C)C |
synonyms |
Cyclohexanecarboxaldehyde, 2,2,6-trimethyl-, (1R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



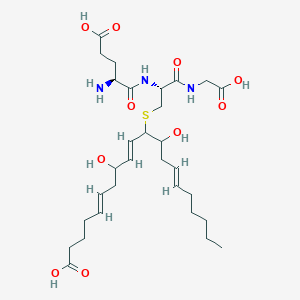
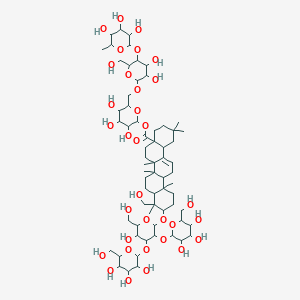
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
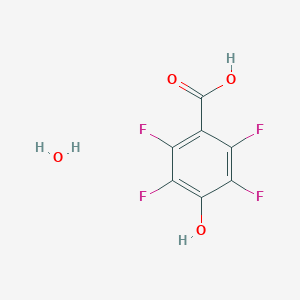
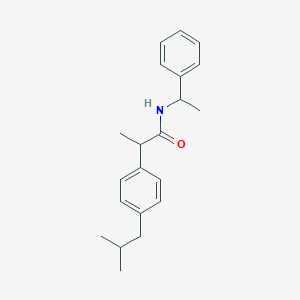
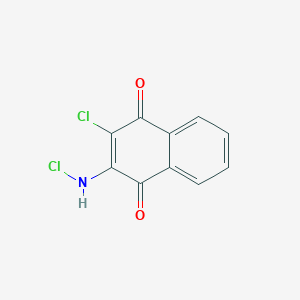
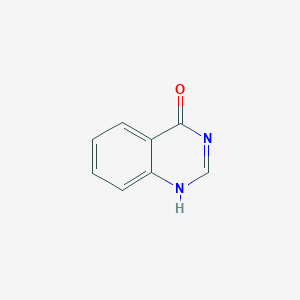
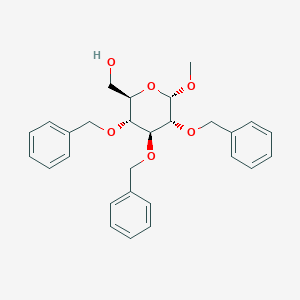
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)
